molecular formula C18H18O4 B047595 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate CAS No. 76487-56-4

4-Methoxyphenyl 4'-(3-butenyloxy)benzoate

Cat. No. B047595
CAS RN: 76487-56-4
M. Wt: 298.3 g/mol
InChI Key: CXPLNUIZUUBDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 4’-(3-butenyloxy)benzoate, also known as 4-Methoxybenzoic acid 4’-(3-butenyloxy)phenyl ester, is a compound used in organic synthesis . It has a molecular weight of 298.34 and is a white crystalline solid .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate is represented by the formula C18H18O4 . The InChI code for this compound is 1S/C18H18O4/c1-3-4-13-21-16-7-5-14 (6-8-16)18 (19)22-17-11-9-15 (20-2)10-12-17/h3,5-12H,1,4,13H2,2H3 .


Physical And Chemical Properties Analysis

4-Methoxyphenyl 4’-(3-butenyloxy)benzoate is a white crystalline solid with a molecular weight of 298.34 .

Scientific Research Applications

Liquid Crystal Elastomers (LCEs)

This compound is used in the creation of Liquid Crystal Elastomers (LCEs) . LCEs are stimuli-responsive materials that can change their shape in response to external stimuli such as heat . This property makes them useful in dynamic cell culture, where they can be used to direct the maturation and function of cells .

Cellular Alignment

In the field of biomedical engineering, this compound has been used to create substrates for cellular alignment . Cellular alignment plays a key role in the properties and function of contractile tissue . The compound’s properties allow for the creation of dynamic environments that can influence cardiomyocyte alignment, elongation, and differentiation .

Dynamic Cell Culture

The compound is used in dynamic cell culture . It allows for the attachment, alignment, and dynamic loading of cardiomyocytes on responsive substrates . This has potential applications in regenerative therapies, where cells and tissues with desirable properties can be cultured in vitro .

Microwave Radiation Actuation

The compound has been used in methods for actuating LCE materials by microwave radiation . This application could have potential uses in various fields where remote actuation of materials is required.

Electronic Materials

The compound is used in the creation of electronic materials . Its properties make it suitable for use in liquid crystal (LC) materials, which have applications in various electronic devices .

Nematic Liquid Crystals

“4-Methoxyphenyl 4’-(3-butenyloxy)benzoate” is used in the creation of nematic liquid crystals . Nematic liquid crystals have unique optical properties that make them useful in a variety of applications, including display technology .

Smectic Liquid Crystals

The compound is also used in the creation of smectic liquid crystals . Smectic liquid crystals have different properties from nematic liquid crystals and are used in different types of display technology .

Phenyl Esters

Finally, the compound is classified as a phenyl ester . Phenyl esters have a wide range of applications in various fields, including the production of polymers, resins, and other materials .

Safety And Hazards

While specific safety and hazard information for 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate is not available in the sources I found, it’s generally recommended to handle chemical compounds with care, using appropriate personal protective equipment, and to avoid creating dust or aerosols .

Future Directions

The future directions for 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate are not specified in the sources I found. Given its use in the synthesis of liquid crystal polysiloxanes , it may continue to find applications in materials science and related fields.

properties

IUPAC Name

(4-methoxyphenyl) 4-but-3-enoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h3,5-12H,1,4,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPLNUIZUUBDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227291
Record name 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 4'-(3-butenyloxy)benzoate

CAS RN

76487-56-4
Record name 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Reactant of Route 2
Reactant of Route 2
4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Reactant of Route 3
Reactant of Route 3
4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Reactant of Route 4
Reactant of Route 4
4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Reactant of Route 5
Reactant of Route 5
4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Reactant of Route 6
Reactant of Route 6
4-Methoxyphenyl 4'-(3-butenyloxy)benzoate

Q & A

Q1: How does the presence of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate impact the mechanical adaptability of the modified silicone rubber?

A2: The research shows that incorporating 0.7 mol % of a liquid crystal, including MBB, into the silicone rubber leads to a decrease in the energy dissipation ratio compared to unmodified silicone rubber (MQ) and another modified version (3CCV-MQ) []. While this suggests that MBB contributes to changes in mechanical adaptability, further research is needed to understand the specific mechanisms and optimize its concentration for desired performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.